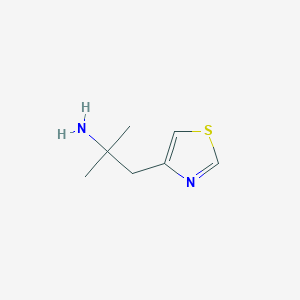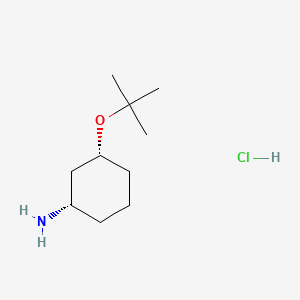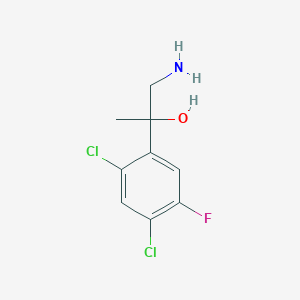
1-(3-Bromo-2,2-dimethylpropyl)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-2,2-dimethylpropyl)-4-fluorobenzene is an organic compound with the molecular formula C11H14BrF. This compound is characterized by the presence of a bromine atom attached to a dimethylpropyl group and a fluorine atom attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2,2-dimethylpropyl)-4-fluorobenzene typically involves the bromination of 2,2-dimethylpropylbenzene followed by fluorination. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The fluorination step can be carried out using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2,2-dimethylpropyl)-4-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 1-(3-Hydroxy-2,2-dimethylpropyl)-4-fluorobenzene.
Oxidation: Formation of 1-(3-Oxo-2,2-dimethylpropyl)-4-fluorobenzene.
Reduction: Formation of 1-(2,2-Dimethylpropyl)-4-fluorobenzene.
Scientific Research Applications
1-(3-Bromo-2,2-dimethylpropyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2,2-dimethylpropyl)-4-fluorobenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In oxidation reactions, the compound undergoes electron transfer processes, resulting in the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-2,2-dimethylpropyl)-2-fluorobenzene
- 1-(3-Bromo-2,2-dimethylpropyl)-3-fluorobenzene
- 1-(3-Bromo-2,2-dimethylpropyl)-4-chlorobenzene
Uniqueness
1-(3-Bromo-2,2-dimethylpropyl)-4-fluorobenzene is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions in chemical reactions. The presence of both bromine and fluorine atoms allows for diverse chemical modifications and applications in various fields .
Properties
Molecular Formula |
C11H14BrF |
|---|---|
Molecular Weight |
245.13 g/mol |
IUPAC Name |
1-(3-bromo-2,2-dimethylpropyl)-4-fluorobenzene |
InChI |
InChI=1S/C11H14BrF/c1-11(2,8-12)7-9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 |
InChI Key |
KJTQLJDPVREXEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


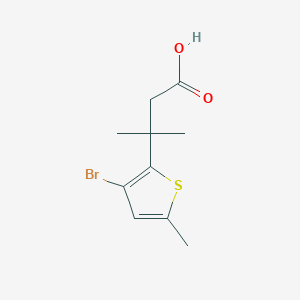
![2-{3-Bromo-5-[(fluorosulfonyl)oxy]phenyl}aceticacid](/img/structure/B13595000.png)
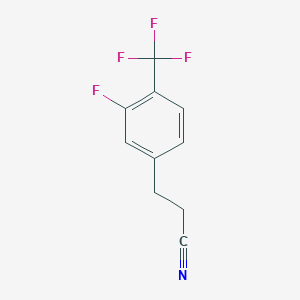
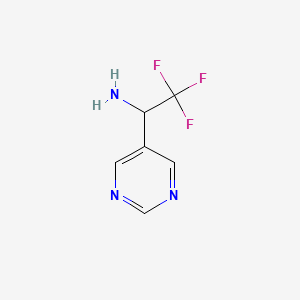

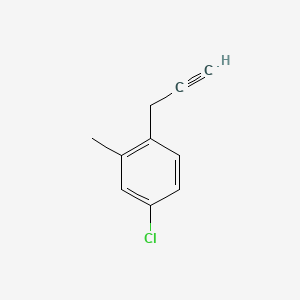
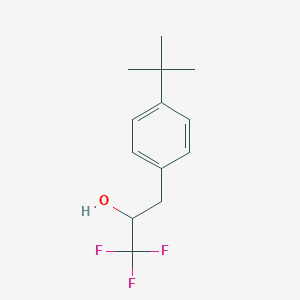

![[2-Amino-2-(pyridin-3-yl)ethyl]dimethylaminetrihydrochloride](/img/structure/B13595064.png)
![Ethyl3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13595078.png)
